molecular formula C8H8BrNO2 B1587942 (S)-2-Amino-2-(4-bromophenyl)acetic acid CAS No. 848188-26-1

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Cat. No. B1587942
CAS RN: 848188-26-1
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-ZETCQYMHSA-N
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Description

4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution. It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .


Physical And Chemical Properties Analysis

4-Bromophenylacetic acid is a white solid with a honey-like odor. Its melting point is 118 °C (244 °F; 391 K) . The molecular weight is 215.044 .

Scientific Research Applications

Chemical Research

“(S)-2-Amino-2-(4-bromophenyl)acetic acid” is a chemical compound with the molecular formula C8H7BrO2 . It is used in chemical research due to its unique properties. It has a melting point of 112°C to 114°C and is slightly soluble in water . It is also very soluble in ethyl alcohol, diethyl ether, and carb .

Organic Synthesis

This compound plays a significant role in organic synthesis. It is used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

Growth Inhibitory Substance

4-Bromophenylacetic acid, which is structurally similar to “(S)-2-Amino-2-(4-bromophenyl)acetic acid”, is known to be a growth inhibitory substance . This suggests that “(S)-2-Amino-2-(4-bromophenyl)acetic acid” may also have potential applications in biological research, particularly in studies related to growth inhibition.

Safety and Handling

In terms of safety and handling, this compound is classified under the GHS Signal Word: Warning. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s crucial to handle this compound with care in research applications, ensuring the use of protective gloves, clothing, and eye/face protection .

Material Science

The compound’s unique physical and chemical properties, such as its crystalline powder form and its solubility characteristics , suggest potential applications in material science. It could be used in the development of new materials or in the study of material properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426155
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848188-26-1
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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